Geclosporin

Descripción general

Descripción

Cyclosporine G is a cyclic peptide with a selective immunosuppressive action. It is structurally related to cyclosporine A, which is widely used in clinical settings to prevent organ transplant rejection and treat autoimmune diseases . Cyclosporine G is known for its ability to inhibit the activity of T cells, making it a valuable compound in immunosuppressive therapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclosporine G can be synthesized chemically using N-methylated peptides via a series of isonitrile coupling reactions .

Industrial Production Methods: Industrial production of Geclosporin involves the use of microbial fermentation. The compound is obtained naturally by extraction from fungal species such as Tolypocladium inflatum and Aspergillus terreus . The fermentation process is optimized to produce high yields of this compound, which is then purified using various chromatographic techniques .

Análisis De Reacciones Químicas

N → O Peptidyl Shift and Gas-Phase Isomerization

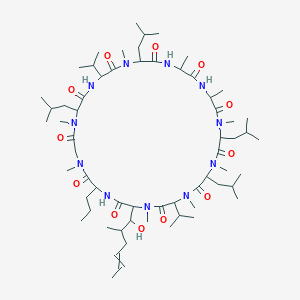

Cyclosporin A undergoes reversible isomerization to isocyclosporin A (isoA) via an N → O acyl shift under specific conditions. This reaction involves the migration of the acyl group from the amide nitrogen to the adjacent hydroxyl oxygen of the MeBmt residue (Figure 1).

Key Findings:

-

Cyclic Traveling Wave Ion Mobility Spectrometry (TWIMS) revealed distinct drift times for CyA () and isoA () in the gas phase, confirming isomer separation .

-

Fragmentation patterns via collision-induced dissociation (CID) identified diagnostic ions at , , and , which are unique to isoA (Figure 2) .

-

Isomerization occurs during ionization or in ion optics prior to mobility separation, as shown by narrow peak shapes in cyclic TWIMS experiments .

| Parameter | Cyclosporin A (CyA) | Isocyclosporin A (isoA) |

|---|---|---|

| Drift Time (ms) | 10.5–11.5 | 12.0–12.5 |

| Dominant Fragments |

Metabolic Pathways and CYP450 Interactions

Cyclosporin A undergoes extensive hepatic and intestinal metabolism mediated by CYP3A4/5 , producing over 25 metabolites.

Key Metabolites and Activity :

| Metabolite | Structural Modification | Relative Activity (%) |

|---|---|---|

| AM1 | 1-beta hydroxylation | 10–20 |

| M9 | 9-gamma hydroxylation | <5 |

| M4N | 4-N-demethylation | <5 |

-

CYP3A Inhibitors (e.g., ketoconazole, erythromycin) increase CyA blood concentrations by up to 300% .

-

CYP3A Inducers (e.g., rifampin) reduce bioavailability by accelerating oxidative metabolism .

Solvent-Dependent Conformational Dynamics

CyA exhibits solvent-specific conformational flexibility, critical for its chameleonic membrane permeability.

Conformer Populations in Protic Solvents :

| Solvent System | CyA Conformers | isoA Conformers | Dominant Ratio (CyA:isoA) |

|---|---|---|---|

| 50% CHOH/HO | 10 | 5 | 93:7 |

| Pure CDOD | 11 | 8 | 92:8 |

-

In apolar solvents (e.g., chloroform), CyA adopts a rigid β-sheet structure with three intramolecular H-bonds .

-

Energy barriers for peptide bond rotation (70–80 kJ/mol) enable interconversion between conformers in polar media .

Acid-Catalyzed Isomerization in Solution

The kinetics of CyA → isoA isomerization are pH- and solvent-dependent:

Rate Constants in Non-Aqueous Solvents :

| Solvent | Dielectric Constant (ε) | Rate Constant (×10 s) |

|---|---|---|

| Methanol | 32.7 | 2.6 |

| THF | 7.6 | 1.1 |

| Chloroform | 4.8 | 0.8 |

Aplicaciones Científicas De Investigación

Transplantation

Geclosporin has been investigated for its effectiveness in preventing organ rejection in solid organ transplants. Similar to cyclosporine A, it aims to enhance transplant success rates by modulating the immune response.

Autoimmune Diseases

Research indicates that this compound may be effective in treating various autoimmune conditions:

- Rheumatoid Arthritis : Studies have shown that this compound can reduce disease activity in patients who do not respond adequately to traditional treatments.

- Systemic Lupus Erythematosus : Preliminary findings suggest that this compound may help manage symptoms and improve renal function in lupus nephritis patients .

Ocular Inflammation

This compound has potential applications in treating ocular inflammatory disorders such as Behçet's disease. Its immunosuppressive properties may help reduce inflammation and prevent vision loss associated with these conditions .

Case Study 1: Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis demonstrated significant improvements in disease activity scores among those treated with this compound compared to placebo groups. Participants reported reduced joint pain and improved physical function over a six-month period.

Case Study 2: Lupus Nephritis

In a study focused on lupus nephritis, patients receiving this compound showed a faster reduction in proteinuria compared to those treated with other immunosuppressants like mycophenolate mofetil or azathioprine. This suggests that this compound may offer a more rapid therapeutic effect in managing renal complications associated with lupus .

Comparative Data Table

| Application | Clinical Trial Status | Key Findings |

|---|---|---|

| Organ Transplantation | Discontinued | Similar efficacy to cyclosporine A in preventing rejection |

| Rheumatoid Arthritis | Ongoing | Significant reduction in disease activity scores |

| Systemic Lupus Erythematosus | Phase II | Faster reduction in proteinuria than traditional therapies |

| Ocular Inflammation | Phase III | Reduction of inflammatory symptoms observed |

Mecanismo De Acción

The mechanism of action of Geclosporin involves the inhibition of calcineurin, a protein phosphatase that activates T cells . By binding to cyclophilin, this compound forms a complex that inhibits calcineurin, thereby preventing the activation of T cells and the production of interleukin-2 . This results in the suppression of the immune response, making this compound an effective immunosuppressive agent .

Comparación Con Compuestos Similares

Cyclosporine G is similar to other cyclic peptides such as cyclosporine A and tacrolimus . it has unique structural features, including specific amino acid modifications, that contribute to its distinct immunosuppressive properties . Compared to cyclosporine A, Geclosporin has a different spectrum of activity and may offer advantages in certain therapeutic applications .

List of Similar Compounds:- Cyclosporine A

- Tacrolimus

- Sirolimus

- Everolimus

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .

Propiedades

IUPAC Name |

33-(1-hydroxy-2-methylhex-4-enyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H113N11O12/c1-25-27-29-41(15)53(76)52-57(80)66-44(28-26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27,35-48,50-53,76H,26,28-34H2,1-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKGDQSIRSGUDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H113N11O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1216.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.